2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid (also known as PF-407288) is a synthetic small molecule developed as a research tool for studying breast cancer resistance protein (BCRP). [] BCRP is a membrane transporter protein that plays a critical role in drug efflux, limiting the cellular uptake and distribution of various compounds, including many anticancer drugs. [] 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid acts as a BCRP-specific substrate, meaning it is specifically transported by this protein. [] This property makes it valuable for investigating the role of BCRP in drug resistance, drug-drug interactions, and drug distribution, particularly in the context of brain penetration. []
Aleglitazar is classified as a synthetic pharmaceutical agent, specifically a dual PPAR-α/γ agonist. It was developed through the structural design of alpha-alkoxy-beta-arylpropionic acids, which are known for their balanced agonistic properties toward these receptors. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in patients with type II diabetes and chronic kidney disease .
The synthesis of aleglitazar involves several key steps that focus on achieving the desired structural characteristics necessary for dual receptor activation. The process typically includes:
This synthetic route has been optimized to yield high quantities of aleglitazar while maintaining the integrity of its pharmacological properties .
The molecular structure of aleglitazar is characterized by:
The crystal structure has been elucidated through X-ray crystallography, revealing key interactions within the ligand-binding domains of the receptors that contribute to its pharmacological profile .
Aleglitazar undergoes various chemical reactions that are crucial for its activity:
Studies have demonstrated that aleglitazar significantly alters lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol levels .
Aleglitazar's mechanism of action involves:
Data from clinical trials indicate significant improvements in metabolic parameters among patients treated with aleglitazar compared to traditional therapies like pioglitazone .
Aleglitazar exhibits several notable physical and chemical properties:
These properties are crucial for optimizing dosage forms and ensuring bioavailability during clinical applications .
Aleglitazar has significant potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3